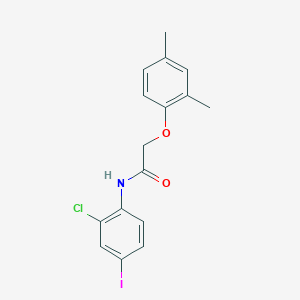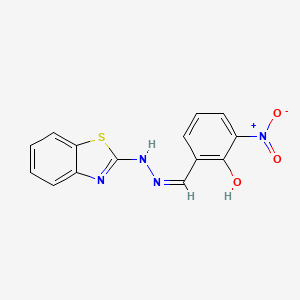![molecular formula C19H18N2O3S B5971791 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide](/img/structure/B5971791.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-methyl-2-thiophenecarboxamide, commonly known as MT-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MT-2 is a potent and selective melanocortin receptor agonist, which has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
MT-2 exerts its effects by binding to and activating melanocortin receptors, which are G protein-coupled receptors that are widely expressed throughout the body. Activation of these receptors leads to the activation of various signaling pathways, including the cAMP and MAPK pathways, which mediate the biological effects of MT-2.
Biochemical and Physiological Effects:
MT-2 has a wide range of biochemical and physiological effects, including the regulation of appetite and body weight, the modulation of inflammation and immune function, the regulation of blood pressure and heart rate, and the modulation of pain perception. MT-2 has also been shown to have neuroprotective effects and to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MT-2 has several advantages for use in laboratory experiments, including its high potency and selectivity, its well-characterized mechanism of action, and its ability to activate specific signaling pathways. However, there are also limitations to its use, including the need for specialized equipment and expertise for its synthesis and purification, as well as the potential for off-target effects and toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on MT-2, including the development of more potent and selective analogs, the investigation of its potential use in the treatment of neurodegenerative diseases, the optimization of its dosing and delivery, and the exploration of its potential use in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully elucidate the mechanisms underlying its biological effects and to identify potential off-target effects and toxicity.
Métodos De Síntesis
MT-2 is synthesized using a multistep process that involves the reaction of 2-(2-methoxyphenoxy)acetic acid with 2-bromo-3-pyridinecarboxaldehyde, followed by the reaction of the resulting intermediate with 5-methyl-2-thiophenecarboxylic acid. The final product is purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
MT-2 has been extensively studied for its potential applications in various fields of research, including neuroscience, endocrinology, and cancer research. In neuroscience, MT-2 has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In endocrinology, MT-2 has been shown to regulate appetite and body weight and has been studied for its potential use in the treatment of obesity. In cancer research, MT-2 has been shown to inhibit the growth and proliferation of cancer cells and has been studied for its potential use in the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-9-10-17(25-13)18(22)21-12-14-6-5-11-20-19(14)24-16-8-4-3-7-15(16)23-2/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGGALFDGIAXRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-4-{3-[1-(3-methoxybenzoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B5971711.png)
![2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5971714.png)
![2-ethoxyethyl 4-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5971717.png)
![N-(4-chlorophenyl)-2-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5971735.png)
![2-(3-furoyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5971742.png)
![{3-(2,4-difluorobenzyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}methanol](/img/structure/B5971760.png)
![2-(4-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5971766.png)
![1-(2-pyrimidinyl)-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B5971774.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B5971801.png)
![3-(2-chlorophenyl)-6-(3-methyl-2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5971808.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]isonicotinamide](/img/structure/B5971818.png)

![N,N-dimethyl-2-{4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B5971830.png)